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Abstract

PNU 142300 is a significant metabolite of the oxazolidinone antibiotic linezolid. Understanding
its synthesis is crucial for researchers studying the metabolism, pharmacokinetics, and
potential toxicological effects of linezolid. This document provides detailed application notes
and protocols for the chemical synthesis of PNU 142300, based on established scientific
literature. The protocols are presented with clarity to facilitate replication in a laboratory setting.
Quantitative data is summarized in tables, and key pathways and workflows are visualized
using diagrams.

Introduction

Linezolid is an important antibiotic used to treat infections caused by multidrug-resistant Gram-
positive bacteria. In vivo, linezolid is metabolized to several compounds, with PNU 142300
being one of the primary inactive metabolites. The accumulation of linezolid metabolites has
been studied in patients with renal insufficiency, making the availability of pure PNU 142300 as
a reference standard essential for analytical and toxicological studies.[1][2][3] This document
outlines a detailed protocol for the chemical synthesis of PNU 142300, enabling researchers to
produce this metabolite for their specific research needs.

Chemical Information
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Compound Name PNU 142300

2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-0x0-3-

Systematic Name oxazolidinyl]-2-fluorophenyllamino]ethoxy]-
acetic acid

CAS Number 368891-69-4

Molecular Formula C16H20FN30s

Molecular Weight 369.3 g/mol

(Image of PNU 142300 chemical structure

Chemical Structure )
would be placed here in a full document)

Metabolic Pathway of Linezolid to PNU 142300

The formation of PNU 142300 from linezolid involves the oxidative cleavage of the morpholine

ring. This metabolic transformation is a key aspect of linezolid's biotransformation in humans.

Metabolic Pathway of Linezolid to PNU 142300

Oxidative Ring Cleavage
(Metabolism in vivo)

Click to download full resolution via product page
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Caption: Metabolic conversion of Linezolid to its metabolite PNU 142300.

Synthesis Protocol

The following protocol is based on the multi-step synthesis reported by Sugai et al. (2017),
which involves the preparation of a common synthetic intermediate followed by a series of
transformations to yield PNU 142300.[1][]

Experimental Workflow
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General Workflow for PNU 142300 Synthesis

Starting Materials
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Caption: Step-wise experimental workflow for the synthesis of PNU 142300.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b610150?utm_src=pdf-body-img
https://www.benchchem.com/product/b610150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials and Reagents

o Starting materials for the common intermediate 4 (as described by Sugai et al., 2017)
o Tetrabutylammonium fluoride (TBAF)

« tert-Butyl bromoacetate

o Triphenylphosphine (PPhs)

o Acetyl chloride (AcCl)

o Triethylamine (EtsN)

e Palladium on carbon (Pd/C)

 Trifluoroacetic acid (TFA)

e Sodium hydroxide (NaOH)

o Appropriate solvents (THF, CH2Clz, etc.) and reagents for workup and purification.

Detailed Experimental Protocol

Step 1: Synthesis of the Common Intermediate 4

The synthesis of the common synthetic intermediate 4 is conducted following a procedure
similar to the linezolid synthesis developed by Brickner et al., as cited by Sugai et al.[1] This
multi-step process is not detailed here, but the original literature should be consulted for the
precise protocol.

Step 2: Deprotection of the TBS Group

» To a solution of the common intermediate 4 in tetrahydrofuran (THF), add a solution of
tetrabutylammonium fluoride (TBAF) in THF.

 Stir the reaction mixture at room temperature.

¢ Monitor the reaction progress by thin-layer chromatography (TLC).
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e Upon completion, concentrate the mixture under reduced pressure.
o Purify the residue by column chromatography to yield the deprotected alcohol.
Step 3: O-Alkylation

To a solution of the deprotected alcohol in a suitable solvent system (e.g., a biphasic
mixture), add an excess of tert-butyl bromoacetate.

Add a phase-transfer catalyst and a base (e.g., NaOH).
Stir the reaction vigorously at room temperature.
Monitor the reaction by TLC.

After completion, perform an aqueous workup, extract the product with an organic solvent,
and purify by column chromatography to obtain the O-alkylated product.

Step 4: Staudinger Reaction and Acetylation

Dissolve the azide-containing intermediate in THF and add triphenylphosphine (PPhs) and
water.

Stir the mixture at room temperature to facilitate the Staudinger reduction to the
corresponding amine.

Following the formation of the amine, add triethylamine (EtsN) and acetyl chloride (AcCl) to
the reaction mixture for in-situ acetylation.

Monitor the reaction by TLC.

Upon completion, perform a suitable workup and purify the product by column
chromatography.

Step 5: Final Deprotection and Neutralization

e Subject the acetylated intermediate to catalytic hydrogenation using palladium on carbon
(Pd(OH)2/C) under a hydrogen atmosphere to remove other protecting groups.
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« Atfter filtration and concentration, treat the resulting product with trifluoroacetic acid (TFA) in a
solvent like dichloromethane (CH2zCl2) to remove the final protecting group, yielding the TFA
salt of PNU 142300.[1]

o Neutralize the TFA salt with a base such as sodium hydroxide (NaOH) to obtain the final
product, PNU 142300.[1]

Step 6: Purification

Purify the final compound using an appropriate method, such as recrystallization or preparative
high-performance liquid chromatography (HPLC), to achieve the desired purity.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of PNU
142300 as described by Sugai et al. (2017).[1]

Reaction Step Product Yield (%)
TBS Deprotection Deprotected alcohol 99
O-Alkylation O-alkylated product 10 Quantitative

Staudinger Reaction,
Acetylation, and Acetylated intermediate 83 (for 3 steps)

Hydrogenolysis

Final Deprotection and
o PNU 142300 (2) 73 (for 2 steps)
Neutralization

Another synthetic route reported by Gou et al. (2024) starting from 3,4-difluoronitrobenzene
achieved a total yield of 78% with a purity of 98.62%.[4]

Conclusion

The synthesis of PNU 142300 is a multi-step process that requires careful execution of several
key organic reactions. The protocol provided in this document, based on published literature,
offers a reliable method for obtaining this important metabolite for research purposes.
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Researchers should consult the original publications for more detailed experimental conditions
and characterization data. The availability of a robust synthetic route is critical for advancing
our understanding of linezolid's metabolism and its clinical implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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